molecular formula C24H21N3O3 B14289128 4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide CAS No. 116223-93-9

4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide

Cat. No.: B14289128
CAS No.: 116223-93-9
M. Wt: 399.4 g/mol
InChI Key: SPCXRWJVRXXXHS-UHFFFAOYSA-N
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Description

4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide is a synthetic organic compound belonging to the class of phenylimidazoles These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of 4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide typically involves a multi-step process. One efficient method involves the condensation of 4,4’-dimethoxybenzil with an aromatic aldehyde and ammonium acetate under microwave irradiation. This method is advantageous due to its simplicity, mild reaction conditions, shorter reaction times, and higher yields . The reaction mixture is irradiated in a microwave oven, and the product is obtained after cooling and recrystallization from ethanol.

Chemical Reactions Analysis

4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, glacial acetic acid, and ammonium acetate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with nitric acid can yield corresponding nitro derivatives, while substitution reactions can introduce different functional groups onto the imidazole ring.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including analgesic, anti-inflammatory, and antibacterial properties . In medicine, it is being explored for its potential therapeutic applications, particularly in the development of new drugs. Additionally, it has industrial applications, such as in the production of organic materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. It plays a role in signal transduction by regulating the intracellular concentration of cyclic nucleotides. The compound can hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), but it has a higher affinity for cAMP . This regulation of cyclic nucleotides is crucial for various cellular processes, including cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

4,5-Bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole and 4,5-bis(4-chlorophenyl)-2-(2-pyridinyl)-1H-imidazole . These compounds share the phenylimidazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

116223-93-9

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

4,5-bis(4-methoxyphenyl)-N-phenyl-1H-imidazole-2-carboxamide

InChI

InChI=1S/C24H21N3O3/c1-29-19-12-8-16(9-13-19)21-22(17-10-14-20(30-2)15-11-17)27-23(26-21)24(28)25-18-6-4-3-5-7-18/h3-15H,1-2H3,(H,25,28)(H,26,27)

InChI Key

SPCXRWJVRXXXHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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